molecular formula C10H17N3S B095907 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine CAS No. 17386-11-7

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

Cat. No. B095907
CAS RN: 17386-11-7
M. Wt: 211.33 g/mol
InChI Key: ZCBKPRJKVXIJKU-UHFFFAOYSA-N
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Description

The compound 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related thiazole derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the paper titled "N-(1,3-Thiazol-5(4H)-yliden)amine aus 1,3-dipolaren Cycloadditionen von Aziden mit 1,3-Thiazol-5(4H)-thionen" discusses the formation of N-(1,3-thiazol-5(4H)-ylidene)amines through 1,3-dipolar cycloaddition of azides with thiazol-5(4H)-thiones . This process involves a reaction mechanism that includes the formation of a 1:1 adduct followed by the elimination of nitrogen and sulfur to yield the thiazole derivative. Although the specific synthesis of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their chemical properties and reactivity. The paper "4-Thiazolidinones in Heterocyclic Synthesis" describes the use of X-ray single crystal technique for structure elucidation of thiazolidinone derivatives . This technique can determine the precise molecular geometry and configuration, which is essential for understanding the behavior of these compounds. For 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine, such techniques would likely be employed to confirm its structure and isomerism.

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The paper on thiazolidinones mentions nucleophilic addition reactions and the formation of enamines and arylhydrazones . These reactions are indicative of the reactivity of the thiazole ring and its potential to form diverse chemical structures. The specific reactions of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine would depend on its functional groups and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The papers provided do not offer direct information on the properties of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine, but they do suggest that properties such as solubility, melting point, and reactivity can be inferred from related compounds . For instance, the presence of the azepane moiety in the compound could affect its solubility in organic solvents and its basicity due to the presence of the nitrogen atom.

Scientific Research Applications

  • 4-Azepan-1-ylmethyl-5-methyl-isoxazole-3-carboxylic acid

    • Application Summary : This compound is a heterocyclic molecule that features both isoxazole and azepane rings. It’s of interest due to its potential biological activity and its use as a building block in medicinal chemistry.
    • Methods of Application : The synthesis of related isoxazole-annulated heterocycles has been explored in various studies. For instance, the synthesis of 5,8-dihydroisoxazolo [4,5-c]azepin-4-ones involves the reaction of benzylamine with acetates of Baylis-Hillman adducts generated from 3-aryl-5-formyl-isoxazole-4-carboxylate.
    • Results or Outcomes : The reactivity of isoxazole and azepane rings can be inferred from related studies. Isoxazole rings can undergo isomerization under certain conditions, as demonstrated by the Fe (II)-catalyzed transformation of 4-acyl-5-methoxyisoxazoles.
  • 4-(Azepan-1-ylmethyl)aniline

    • Application Summary : This compound is used in chemical synthesis .
    • Methods of Application : The specific methods of application are not provided, but it’s likely used as a building block in the synthesis of more complex molecules .
    • Results or Outcomes : The outcomes of its use would depend on the specific reactions it’s involved in .
  • 4-(Azepan-1-ylmethyl)-3-hydroxybenzo[c]chromen-6-one

    • Application Summary : This compound is a useful research compound with a molecular formula of C20H21NO3 and a molecular weight of 323.4 g/mol.
    • Methods of Application : The synthesis pathway involves the condensation of 3-hydroxyflavone and 4-(azepan-1-ylmethyl)benzaldehyde followed by cyclization and oxidation reactions.
  • 4-(Azepan-1-ylmethyl)aniline

    • Application Summary : This compound is used in chemical synthesis .
    • Methods of Application : The specific methods of application are not provided, but it’s likely used as a building block in the synthesis of more complex molecules .
    • Results or Outcomes : The outcomes of its use would depend on the specific reactions it’s involved in .
  • 4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one

    • Application Summary : This compound is a heterocyclic compound that might have potential biological activity .
    • Methods of Application : The specific methods of application are not provided, but it’s likely used as a building block in the synthesis of more complex molecules .
    • Results or Outcomes : The outcomes of its use would depend on the specific reactions it’s involved in .
  • 4-(Azepan-1-ylmethyl)-3-hydroxybenzo[c]chromen-6-one
    • Application Summary : This compound is a useful research compound with a molecular formula of C20H21NO3 and a molecular weight of 323.4 g/mol.
    • Methods of Application : The synthesis pathway involves the condensation of 3-hydroxyflavone and 4-(azepan-1-ylmethyl)benzaldehyde followed by cyclization and oxidation reactions.

Safety And Hazards

For the compound “4-(Azepan-1-ylmethyl)aniline dihydrochloride”, the safety information indicates that it may cause skin irritation (H315) and serious eye irritation (H319) .

properties

IUPAC Name

4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c11-10-12-9(8-14-10)7-13-5-3-1-2-4-6-13/h8H,1-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBKPRJKVXIJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585439
Record name 4-[(Azepan-1-yl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

CAS RN

17386-11-7
Record name 4-[(Hexahydro-1H-azepin-1-yl)methyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17386-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Azepan-1-yl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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